

physical and chemical properties of 7-Hydroxyisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxyisoquinoline

Cat. No.: B188741

[Get Quote](#)

7-Hydroxyisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoquinoline is a heterocyclic aromatic organic compound with a growing presence in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known and potential biological activities. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

7-Hydroxyisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities. The introduction of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties, solubility, and potential for biological interactions, making it a valuable building block in drug discovery and a subject of interest for photophysical studies.

Physical and Chemical Properties

7-Hydroxyisoquinoline is typically a yellow to off-white crystalline solid at room temperature. [1] Its core structure consists of a fused benzene and pyridine ring system. The presence of both a hydroxyl group and a nitrogen atom within the aromatic system imparts moderate polarity to the molecule.

Tabulated Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO	[1]
Molecular Weight	145.16 g/mol	[1]
Appearance	Yellow to off-white crystalline solid	[1]
Melting Point	222.5-231.5 °C	
Boiling Point	Not experimentally determined. Estimated to be >300 °C.	
Solubility	Soluble in methanol and concentrated sulfuric acid.[1] Sparingly soluble in water.[1]	[1]
pKa	5.68 (at 20 °C)	[1]

Tabulated Chemical Properties

Property	Value	Source
CAS Number	7651-83-4	[1]
IUPAC Name	isoquinolin-7-ol	
InChI	InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H	
SMILES	C1=CC(=CC2=C1C=CN=C2)O	

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **7-Hydroxyisoquinoline**.

¹H NMR Spectroscopy (Predicted)

Due to the lack of publicly available experimental spectra for **7-Hydroxyisoquinoline**, a predicted ¹H NMR spectrum is described based on analogous structures. The aromatic protons are expected to appear in the downfield region (δ 7.0-9.0 ppm). The proton on the carbon adjacent to the nitrogen (C1) is typically the most deshielded. The protons on the carbocyclic ring will show characteristic splitting patterns based on their coupling with neighboring protons. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the hydroxyl group (C7) and the carbon atoms adjacent to the nitrogen (C1 and C3) are expected to have characteristic chemical shifts. Aromatic carbons typically resonate in the range of δ 110-160 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **7-Hydroxyisoquinoline** is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm^{-1} would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm^{-1} . C=C and C=N stretching vibrations within the aromatic rings would likely appear in the 1450-1650 cm^{-1} region. C-O stretching will be observed in the 1200-1300 cm^{-1} range.

Mass Spectrometry (Predicted)

In a mass spectrum, **7-Hydroxyisoquinoline** would show a molecular ion peak (M^+) at $m/z = 145$. Fragmentation patterns would likely involve the loss of CO ($m/z = 117$) and HCN ($m/z = 118$), which are common fragmentation pathways for hydroxy-substituted nitrogen heterocycles.

Experimental Protocols

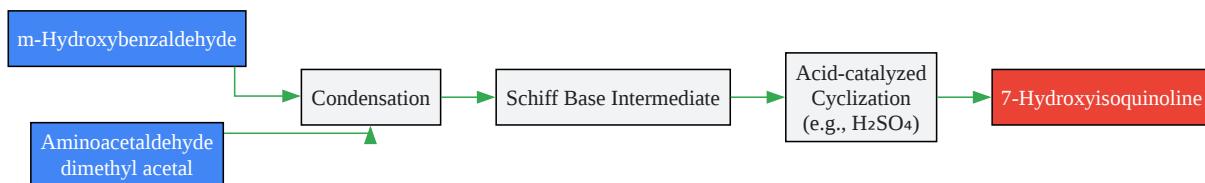
The synthesis of isoquinoline derivatives can be achieved through several established methods. While a specific, detailed protocol for **7-Hydroxyisoquinoline** is not readily available in the literature, the following section outlines generalized procedures for well-known named reactions that can be adapted for its synthesis.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. The general workflow involves the cyclization of a β -arylethylamide in the presence of a dehydrating agent.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a **7-hydroxyisoquinoline** derivative via the Bischler-Napieralski reaction.


Methodology:

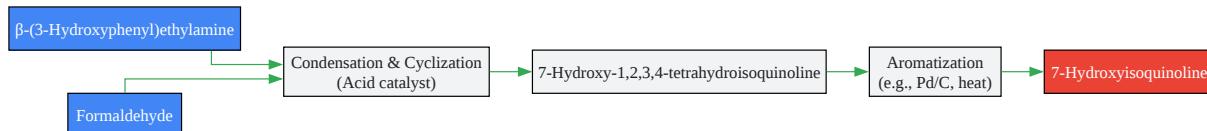
- **Amide Formation:** A suitable β -arylethylamine (e.g., β -(3-methoxyphenyl)ethylamine) is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative.
- **Cyclization:** The amide is then treated with a dehydrating agent such as phosphorus pentoxide (P_2O_5) or phosphoryl chloride ($POCl_3$) and heated to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.
- **Aromatization:** The dihydroisoquinoline is dehydrogenated to the fully aromatic isoquinoline. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C).
- **Demethylation:** If a methoxy-substituted starting material was used, the methoxy group is cleaved using a demethylating agent like hydrobromic acid (HBr) or boron tribromide (BBr_3).

to yield the final **7-hydroxyisoquinoline**.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and an aminoacetal.

[Click to download full resolution via product page](#)


Caption: Simplified workflow for the Pomeranz-Fritsch synthesis of **7-Hydroxyisoquinoline**.

Methodology:

- Schiff Base Formation: m-Hydroxybenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form a Schiff base intermediate.
- Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes the cyclization and subsequent elimination of alcohol to form the aromatic isoquinoline ring system.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β -arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This can then be aromatized.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **7-Hydroxyisoquinoline** via the Pictet-Spengler reaction.

Methodology:

- Condensation and Cyclization: A β -arylethylamine, such as β -(3-hydroxyphenyl)ethylamine, is reacted with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst. This leads to the formation of a Schiff base which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.
- Aromatization: The resulting tetrahydroisoquinoline is then aromatized, typically through oxidation, to yield **7-hydroxyisoquinoline**.

Biological Activity and Signaling Pathways

The biological activity of **7-Hydroxyisoquinoline** itself is not extensively documented in publicly available literature. However, the broader isoquinoline class of compounds is known for a wide range of pharmacological effects. Many isoquinoline alkaloids exhibit activities such as antimicrobial, anticancer, and neuroactive properties.

Given its structural similarity to other bioactive molecules, **7-Hydroxyisoquinoline** could potentially act as an inhibitor or modulator of various enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological recognition processes.

Further research is required to elucidate the specific biological targets and mechanisms of action of **7-Hydroxyisoquinoline**. High-throughput screening and target-based assays would

be necessary to identify any potential therapeutic applications. There is currently no information available linking **7-Hydroxyisoquinoline** to specific signaling pathways.

Safety and Handling

7-Hydroxyisoquinoline is classified as an irritant and may cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

7-Hydroxyisoquinoline is a versatile heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive summary of its known physical and chemical properties and has outlined established synthetic methodologies that can be adapted for its preparation. While specific experimental spectral data and biological activity information are currently limited, the foundational knowledge presented here serves as a valuable resource for researchers and professionals in the field, encouraging further investigation into the properties and applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [physical and chemical properties of 7-Hydroxyisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188741#physical-and-chemical-properties-of-7-hydroxyisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com